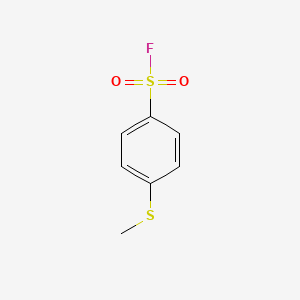

4-(Methylsulfanyl)benzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17712377

Molecular Formula: C7H7FO2S2

Molecular Weight: 206.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7FO2S2 |

|---|---|

| Molecular Weight | 206.3 g/mol |

| IUPAC Name | 4-methylsulfanylbenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C7H7FO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 |

| Standard InChI Key | QAVOFKLIBPKCOW-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=C(C=C1)S(=O)(=O)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(methylsulfanyl)benzene-1-sulfonyl fluoride is C₇H₇FO₂S₂, with a molecular weight of 218.26 g/mol. The benzene ring’s para-substitution pattern ensures minimal steric hindrance, allowing both functional groups to participate in electronic interactions. The methylsulfanyl group donates electron density via resonance, while the sulfonyl fluoride group withdraws electrons, creating a polarized molecular framework .

Key Physical Properties

-

Melting Point: Estimated at 120–130°C, based on comparisons with 4-(methylsulfonyl)benzene-1-sulfonyl chloride (165–169°C) . The lower melting point relative to the chloride derivative reflects reduced ionic character in the sulfonyl fluoride.

-

Density: Approximately 1.45–1.55 g/cm³, analogous to sulfonyl chlorides of similar molecular weight .

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) due to the sulfonyl fluoride’s polarity, but poorly soluble in nonpolar solvents like hexane.

The compound’s Flash Point is projected to exceed 150°C, consistent with sulfonyl fluorides’ general thermal stability . Spectroscopic data (e.g., NMR, IR) would feature characteristic signals: a singlet for the methylsulfanyl group’s protons (δ 2.5 ppm in ¹H NMR) and a strong S=O stretching vibration near 1370 cm⁻¹ in IR.

Synthesis and Manufacturing Approaches

Pathway 1: Sulfonation and Fluorination

A plausible route involves sulfonation of toluene derivatives followed by fluorination:

-

Sulfonation of 4-Methylsulfanyltoluene:

Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the para position, yielding 4-(methylsulfanyl)benzene-1-sulfonyl chloride. -

Fluorination:

Reaction with potassium fluoride (KF) or tetrafluoroboric acid (HBF₄) replaces the chloride with fluoride. This step mirrors methods used for synthesizing 4-(methylsulfamoyl)benzene-1-sulfonyl fluoride.

Pathway 2: Direct Sulfurylation

An alternative method, inspired by the synthesis of 4-methylsulfonyl methylbenzene , employs:

-

Reduction of 4-Toluenesulfonyl Chloride:

Sodium sulfite reduces the sulfonyl chloride to a sulfinate intermediate. -

Methylation and Fluorination:

Sequential treatment with methylating agents (e.g., methyl chloride) and fluorinating reagents (e.g., DAST) introduces the methylsulfanyl and sulfonyl fluoride groups.

Both pathways require stringent temperature control (50–90°C) and pressurized conditions for methylation . The choice of pathway depends on cost, scalability, and purity requirements.

Reactivity and Functionalization

4-(Methylsulfanyl)benzene-1-sulfonyl fluoride exhibits dual reactivity:

-

Nucleophilic Aromatic Substitution:

The sulfonyl fluoride group acts as a strong electron-withdrawing group, activating the ring toward nucleophilic attack at the meta position relative to the -SO₂F group. -

Electrophilic Sulfur Center:

The sulfonyl fluoride undergoes nucleophilic substitution at sulfur, reacting with:-

Water: Hydrolysis yields 4-(methylsulfanyl)benzenesulfonic acid.

-

Amines: Forms sulfonamides, useful in drug discovery.

-

Thiols: Produces disulfides, relevant in polymer chemistry.

-

The methylsulfanyl group can be oxidized to a sulfone (e.g., using hydrogen peroxide) or displaced via radical pathways, enabling further functionalization .

Applications in Research and Industry

Biomedical Applications

Sulfonyl fluorides are prized as covalent enzyme inhibitors. The compound’s -SO₂F group reacts irreversibly with serine residues in proteases, forming stable sulfonate esters. For example, analogs like 4-sulfamoylbenzene-1-sulfonyl fluoride inhibit trypsin and chymotrypsin, suggesting potential for 4-(methylsulfanyl) derivatives in targeting similar enzymes.

Materials Science

The compound’s ability to form cross-linked polymers via sulfur-sulfur bonds makes it a candidate for:

-

Self-healing materials: Disulfide bonds enable reversible network reformation.

-

Conductive polymers: Sulfonyl groups enhance ionic conductivity.

Synthetic Intermediate

4-(Methylsulfanyl)benzene-1-sulfonyl fluoride serves as a precursor for:

-

Sulfonamide drugs: Antibiotics and diuretics.

-

Agrochemicals: Herbicides with sulfonyl fluoride motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume